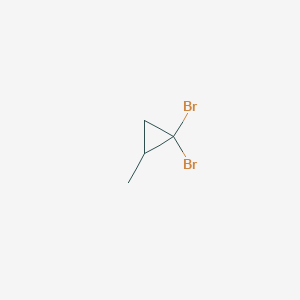

1,1-Dibromo-2-methylcyclopropane

Descripción

1,1-Dibromo-2-methylcyclopropane is a halogenated cyclopropane derivative characterized by a strained three-membered carbon ring with two bromine atoms on one carbon and a methyl group on the adjacent carbon. These compounds are pivotal in organic synthesis due to their unique reactivity patterns, particularly in ring-opening reactions and as intermediates for functional group transformations.

Propiedades

IUPAC Name |

1,1-dibromo-2-methylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2/c1-3-2-4(3,5)6/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEHJZRXHQOBGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30502986 | |

| Record name | 1,1-Dibromo-2-methylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63211-76-7 | |

| Record name | 1,1-Dibromo-2-methylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1-Dibromo-2-methylcyclopropane can be synthesized through the dibromocyclopropanation of alkenes. This reaction involves the use of bromoform (CHBr3) and a strong base such as sodium hydroxide (NaOH) under phase-transfer conditions. The reaction typically requires vigorous stirring and can be conducted in a microreactor to enhance efficiency and yield .

Industrial Production Methods: In industrial settings, the preparation of 1,1-dibromo-2-methylcyclopropane often involves the use of flow chemistry techniques. These methods allow for continuous production and better control over reaction conditions, leading to higher yields and improved safety .

Análisis De Reacciones Químicas

Types of Reactions: 1,1-Dibromo-2-methylcyclopropane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.

Elimination Reactions: Dehydrohalogenation can occur, resulting in the formation of alkenes.

Ring-Opening Reactions: Under thermal conditions, the cyclopropane ring can open, leading to the formation of linear or branched products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used.

Ring-Opening Reactions: High temperatures or specific catalysts can facilitate these reactions.

Major Products Formed:

Substitution Reactions: Various substituted cyclopropanes or alkenes.

Elimination Reactions: Alkenes such as 2-bromo-3-methylbuta-1,3-diene.

Ring-Opening Reactions: Linear or branched alkenes.

Aplicaciones Científicas De Investigación

1,1-Dibromo-2-methylcyclopropane has several applications in scientific research:

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1,1-dibromo-2-methylcyclopropane involves its reactivity with various nucleophiles and bases. The presence of two bromine atoms makes it highly reactive towards substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares 1,1-Dibromo-2-methylcyclopropane with structurally related cyclopropane derivatives:

Key Observations :

- Halogen placement (geminal vs. vicinal) and substituent type (methyl, acetyl, chloromethyl) significantly influence molecular weight, steric effects, and electronic properties.

- The addition of chloromethyl groups (as in ) increases molecular weight by ~63 g/mol compared to the base compound, while acetyl groups introduce polar functional groups that alter reaction pathways .

Table: Reactivity Comparison

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.